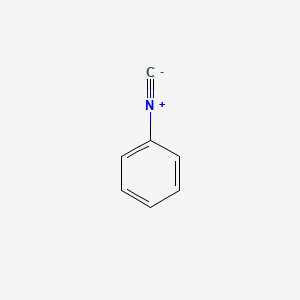

Isocyanobenzene

Beschreibung

Significance in Modern Organic Synthesis

Isocyanobenzene serves as a crucial building block in modern organic synthesis, enabling the construction of complex molecular architectures. Its reactivity allows it to participate in diverse transformations, making it invaluable for creating a wide range of chemical structures, including pharmaceuticals and agrochemicals. cymitquimica.com

A prominent application of this compound is in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions are highly efficient as they combine three or more reactants in a single step to form complex products, significantly streamlining synthetic pathways. smolecule.comacs.org For instance, 2,4-dichloro-1-isocyanobenzene, a derivative, has been successfully employed as a cleavable isocyanide in Ugi reactions and as a strong nucleophile in Michael addition reactions, consistently yielding high yields of desired products. this compound has also been utilized in the synthesis of pyroglutamic acid analogues through Ugi and Michael addition reactions. smolecule.com Furthermore, it plays a role in cycloaddition reactions, such as with tetrazines, leading to stable cycloadducts or carbonyl compounds depending on the substitution patterns. smolecule.com

Beyond established reactions, this compound and its derivatives are instrumental in the synthesis of novel heterocyclic systems. Research has explored the intramolecular cyclization of azido-isocyanides, demonstrating their potential to yield complex nitrogenated heterocycles, which are important scaffolds in drug discovery. acs.org

In the context of green chemistry, this compound is involved in sustainable synthesis protocols. For example, a highly efficient method for synthesizing isocyanides involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine (B128534). This process can achieve high to excellent yields (e.g., 98%) in less than 5 minutes under mild, co-solvent-free conditions, significantly reducing environmental impact. mdpi.com

Table 2: Applications of this compound in Organic Synthesis

| Application Area | Specific Reaction/Role | Research Finding/Outcome | Citation |

| Multicomponent Reactions (MCRs) | Key building block in Ugi and Passerini reactions | Essential for synthesizing complex molecules efficiently. smolecule.comacs.org | smolecule.comacs.org |

| Nucleophilic Additions | Strong nucleophile in Michael addition reactions (e.g., 2,4-dichloro-1-isocyanobenzene) | Consistently high yields of desired products. | |

| Heterocyclic Synthesis | Synthesis of complex nitrogenated heterocycles (e.g., intramolecular cyclization of azido-isocyanides) | Leads to novel complex heterocyclic systems, important for drug discovery. acs.org | acs.org |

| Sustainable Synthesis | Dehydration of formamides to isocyanides using POCl₃/triethylamine | High to excellent yields (e.g., 98%) in under 5 minutes under co-solvent-free conditions, demonstrating increased synthesis speed and reduced environmental impact. mdpi.com | mdpi.com |

| Analog Synthesis | Synthesis of pyroglutamic acid analogues | Achieved through Ugi and Michael addition reactions, yielding compounds with potential biological activity. smolecule.com | smolecule.com |

Role in Materials Science Development

This compound and its derivatives play a significant role in the development of advanced materials, contributing to enhanced properties and novel functionalities. Organic chemistry, in general, is fundamental to materials science, allowing for the precise tailoring of molecular architecture and the strategic introduction of functional groups to modify material characteristics. wepub.org

One notable application is in the modification of polymers. This compound can be used to functionalize polyurethanes, leading to improvements in their mechanical properties, including enhanced thermal stability and increased resistance to chemical degradation. This highlights its potential for industrial applications where robust polymer materials are required. The isocyanide group's reactivity enables the formation of cross-linked networks, making these compounds valuable in the development of various polymers, coatings, and adhesives. ontosight.ai

In the realm of nanotechnology, this compound has been successfully utilized to stabilize ruthenium nanoparticles. This process involves the self-assembly of isonitrile molecules on ruthenium colloids through the formation of Ru=C=N− interfacial bonds, which results in the emergence of new spectral properties. This application underscores this compound's potential in creating advanced nanomaterials with unique characteristics.

Importance in Coordination Chemistry

This compound is a significant ligand in coordination chemistry, forming a diverse range of transition metal isocyanide complexes. wikipedia.org As a ligand, this compound is classified as an L ligand, indicating it is a charge-neutral Lewis base. wikipedia.org It exhibits strong σ-donor and weak π-acceptor properties, which influence its interactions with metal centers.

Isocyanide complexes often mirror the stoichiometry and structures of metal carbonyls, but with distinct differences. Compared to carbon monoxide (CO), most isocyanides are superior Lewis bases and weaker π-acceptors, with trifluoromethylisocyanide (B13736015) being an exception. wikipedia.org The M-C-N angle in electron-rich complexes often deviates from 180°, providing insights into the degree of π-backbonding between the metal and the isocyanide ligand. wikipedia.org this compound and its derivatives can act as both terminal and bridging ligands within coordination compounds, with bridging isocyanides always exhibiting a bent geometry. wikipedia.org The small cone angle of isocyanide ligands, due to their linear CNC linkage, facilitates the preparation of polyisocyanide complexes, and many complexes with high coordination numbers are known, such as the eight-coordinate cation [Nb(CNBu−t)₆I₂]⁺. wikipedia.org

The interaction of this compound with metalloproteins is particularly relevant in biochemical studies. For instance, it has been employed to investigate the inhibition mechanisms of cytochrome P450 enzymes, which are crucial for drug metabolism. This compound has been shown to bind covalently to the active site of these enzymes, leading to significant alterations in their activity. cymitquimica.comsmolecule.com This interaction is critical for understanding the inhibition mechanisms of various drugs and other inhibitors, showcasing its utility in studying biological systems where metal centers are involved. smolecule.com

Table 3: this compound and Related Compounds in Coordination Chemistry

| Compound Name | PubChem CID | Role in Coordination Chemistry | Citation |

| This compound | 931-54-4 | Ligand (L ligand, strong σ-donor, weak π-acceptor); forms transition metal complexes; involved in enzyme inhibition studies (e.g., cytochrome P450). cymitquimica.comsmolecule.comwikipedia.org | cymitquimica.comsmolecule.comwikipedia.org |

| 1-Fluoro-4-isocyanobenzene | 24075-34-1 | Used as a ligand in coordination chemistry. cymitquimica.com | cymitquimica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIBIGQXGCBBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239267 | |

| Record name | Phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |

| Record name | Phenylisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.4 [mmHg] | |

| Record name | Phenylisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-54-4 | |

| Record name | Isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylisocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenyl isocyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS3UDW47UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Isocyanobenzene and Its Derivatives

Alternative Synthetic Routes

The synthesis of isocyanobenzene and other isocyanides can be achieved through several methodologies, moving beyond the traditional dehydration of formamides.

Bromoform (B151600) Method

One alternative approach for synthesizing this compound involves the reaction of aniline (B41778) with bromoform (CHBr3) in the presence of a strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). smolecule.com This method is a variation of the classic Carbylamine reaction, also known as the Hofmann isocyanide synthesis. vedantu.comwikipedia.orgchemistnotes.com While the Carbylamine reaction typically employs chloroform (B151607) (CHCl3), a primary amine, and a strong base to produce isocyanides, vedantu.comwikipedia.orgchemistnotes.comvedantu.combyjus.com the bromoform variant utilizes CHBr3. The reaction mechanism generally involves the in situ generation of a dihalocarbene intermediate (e.g., dichlorocarbene (B158193) from chloroform), which then reacts with the primary amine. vedantu.comvedantu.combyjus.com For instance, bromoform has been substituted for chloroform in some procedures to facilitate easier fractionation of the resulting isocyanides. orgsyn.org This method allows for the preparation of various isocyanides, including methyl and ethyl isocyanides, directly from their corresponding aqueous amine solutions and bromoform. orgsyn.org

Indirect Synthesis via Oxidation of Isonitriles

It is important to clarify that the direct oxidation of isonitriles, including this compound, typically leads to the formation of isocyanates (R-N=C=O), not other forms of isocyanides. organic-chemistry.orgnih.gov This transformation is a significant reaction in organic chemistry, enabling the synthesis of isocyanates from their isonitrile precursors. A smooth and efficient method for this oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgnih.gov This reaction can be completed within minutes at low temperatures (ranging from -60°C to 0°C) in dichloromethane, yielding dimethyl sulfide (B99878) as the sole byproduct. organic-chemistry.orgnih.gov The resulting isocyanates can often be isolated in high purity by simple solvent evaporation, negating the need for extensive extractive workup. organic-chemistry.org This method is considered environmentally friendly due to its use of inexpensive reagents and avoidance of prolonged heating or halogen adduct formation seen in earlier methods. organic-chemistry.org The applicability of this method extends to various alkyl, cycloalkyl, and aryl isonitriles, converting them into their respective isocyanates with high yields. organic-chemistry.org Previous methods for isonitrile-to-isocyanate oxidations have employed reagents such as mercuric oxide, lead tetraacetate, and ozone, as well as halogen- or acid-catalyzed oxidations with DMSO and pyridine-N-oxide. nih.gov

Synthesis of Functionalized this compound Derivatives

The ability to synthesize functionalized this compound derivatives is crucial for expanding their utility in complex molecular synthesis, including the creation of molecules with specific stereochemical properties and targeted substitutions.

Access to Stereogenic Centers

Accessing highly functionalized isocyanides, particularly those possessing a stereogenic core, presents a greater synthetic challenge compared to the more readily available simple isocyanides. researchgate.net Nevertheless, significant advancements have been made in the asymmetric synthesis of chiral isocyanides and their derivatives. Asymmetric isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, have emerged as powerful tools for the versatile synthesis of highly complex molecules, including those with stereogenic centers. researchgate.netspringernature.comthieme.de

One common strategy for preparing chiral isocyanides, whether functionalized or not, involves a two-step sequence: formylation of the corresponding chiral amine followed by dehydration. typeset.io Many enantiomerically pure amines are accessible from natural sources, classical resolution, or asymmetric synthesis, providing a foundation for this approach. typeset.io For instance, the stereoselective synthesis of new substituted allyl isocyanides from primary allylamines derived from Baylis-Hillman adducts has been reported. researchgate.net

Furthermore, the polymerization of achiral isocyanides can yield polyisocyanides with a predominant screw sense when a chiral catalyst is employed. researchgate.net For example, a catalyst prepared by adding an optically active amine to a tetrakis(isocyanide)nickel(II) perchlorate (B79767) complex can polymerize various achiral isocyanides to produce optically active polymers with an enantiomeric excess of up to 83%. researchgate.net This demonstrates an indirect route to introduce chirality into isocyanide-derived materials.

Comprehensive Analysis of Isocyanobenzene Reaction Mechanisms

Isocyanide-Based Multicomponent Reactions (IMCRs)

Ugi Reaction Mechanisms

Application in Diversity-Oriented Synthesis Strategies

Diversity-Oriented Synthesis (DOS) aims to efficiently generate structurally diverse small molecules, often for applications in chemical genetics and drug discovery. Isocyanide-based multicomponent reactions (IMCRs) are highly valuable tools in DOS due to their ability to produce complex compounds with high atom efficiency in a single step from multiple starting materials nih.govinnexscientific.com. Isocyanobenzene, as a versatile isocyanide, contributes to these strategies by allowing for the rapid exploration of vast chemical space through the variation of building blocks, stereochemistry, functional groups, and molecular frameworks nih.govuni.lu.

DOS strategies can be broadly categorized into reagent-based and substrate-based approaches, or a combination thereof, such as the build/couple/pair strategy. The inherent nature of IMCRs, in which this compound participates, allows for the simultaneous incorporation of multiple components, thereby facilitating the generation of molecular libraries with significant structural diversity. The formation of new chiral centers, a feature of several IMCRs, further enhances their utility in preparing chiral compound libraries for agricultural and pharmaceutical industries nih.gov.

Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a significant three-component reaction that efficiently assembles imidazo[1,2-a]-heterocycles from amidines, aldehydes, and isocyanides, including this compound. This reaction, discovered in 1998, has become one of the most exploited IMCRs, particularly for synthesizing drug-like compounds with cyclic and aromatic structures.

The mechanism typically involves the condensation of an amidine with an aldehyde to form an imine intermediate. This imine then reacts with the isocyanide (e.g., this compound) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or Yb(OTf)₃, to form a nitrilium intermediate, which subsequently cyclizes to yield the imidazo[1,2-a]-heterocycle.

Table 1: Representative Conditions and Outcomes in Groebke-Blackburn-Bienaymé Reactions

| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Product Type |

| 2-aminopyrazine | Benzaldehyde | This compound | BF₃·MeCN | MeOH | Room Temp | 16 hours | 82-85 | Imidazo[1,2-a]pyrazine |

| Amidines | Aldehydes | Isocyanides | Sc(OTf)₃, HClO₄, p-TsOH | MeOH, EtOH, Toluene | Varied | Varied | High | Imidazo[1,2-a]-heterocycles |

Note: Yields and conditions are illustrative and can vary based on specific reactants and optimization.

For instance, in the development of an industrial process for aminoimidazopyrazine derivatives, 1,2-difluoro-4-isocyanobenzene (B1623011) was utilized as the isocyanide component, demonstrating the applicability of substituted isocyanobenzenes in this reaction.

IMCRs in Heterocycle Synthesis

Isocyanide-based multicomponent reactions (IMCRs), including the Ugi and Passerini reactions, are highly effective synthetic tools for the preparation of complex heterocyclic molecules. This compound acts as a key one-carbon synthon in these transformations, enabling the formation of various carbon-carbon and carbon-heteroatom bonds.

In traditional IMCRs, an external nucleophile attacks the reactive nitrilium ion, an intermediate formed from the reaction of an imine and an isocyanide. However, when reactants with multiple nucleophilic groups (bisfunctional reactants) are employed, the nitrilium intermediate can be trapped by an intramolecular nucleophilic attack, leading to the formation of diverse heterocycles. This intramolecular trapping is a powerful strategy for constructing fused and spiro-heterocyclic systems. For example, cascade processes combining Ugi-3CR with aza Diels-Alder, N-acylation, and aromatization reactions have been used to synthesize complex terminal alkynes functionalized with fused bis-heterocycles like pyrrolo[3,4-b]pyridin-5-ones.

IMCRs involving isocyanides are notable for their high atom economy, mild reaction conditions, and often high yields, making them attractive for accessing a wide range of organic molecules.

Asymmetric Multicomponent Reactions

Asymmetric multicomponent reactions (AMCRs) represent a significant advancement in synthetic chemistry, enabling the stereoselective synthesis of highly complex molecules. The ability to control the formation of new chiral centers within a one-pot process is crucial for the development of biologically active compounds, as different enantiomers can exhibit drastically different biological effects nih.gov.

A key stereodifferentiating step in many asymmetric IMCRs involves the α-addition of an isocyanide to an aldehyde or an imine nih.gov. This process is critical for establishing the stereochemistry at the newly formed chiral center. While achieving stereocontrol in catalytic asymmetric IMCRs can be challenging, significant progress has been made, particularly in Passerini and Ugi reactions nih.gov.

The unique properties of isocyanides, stemming from their formally divalent carbon, allow them to react with both nucleophiles and electrophiles, yielding α-adducts. In stereoselective α-additions, the precise control over the approach of the reactants to the isocyanide carbon is paramount. For instance, in aldol-type condensations involving isocyanides, Lewis acidic metals can activate the isonitrile towards deprotonation, forming nucleophilic isocyano enolates that can then react stereoselectively with aldehydes or imines. This compound, as a representative aromatic isocyanide, participates in such α-additions, and its derivatives can be designed to achieve desired stereochemical outcomes.

"Convertible isocyanides" are a class of isocyanides designed to allow for post-reaction transformations of the initial MCR product, thereby increasing molecular diversity and enabling cascade processes. This compound is recognized as a convertible isocyanide. The concept behind convertible isocyanides is to incorporate a functional group that can be selectively cleaved or modified after the MCR, often to release the product from a solid support or to introduce new functionalities.

For example, in Ugi reactions, convertible isocyanides enable the post-Ugi conversion of the amide functionality to other groups, such as carboxylic acids or esters, through subsequent hydrolysis. This allows for the generation of peptidomimetic compounds or other complex structures that might not be directly accessible through the initial MCR. The use of convertible isocyanides in cascade processes facilitates the creation of hybrid molecules and enhances the diversity of new peptidomimetics by combining primary MCR products with further transformations.

Cycloaddition Reactions of this compound

This compound is a reactive species that can undergo various cycloaddition reactions, leading to the formation of diverse cyclic and heterocyclic compounds. Its ability to participate as a C1 component in cycloadditions is a key aspect of its synthetic utility.

One notable example is the cycloaddition of this compound with tetrazines, which can lead to stable cycloadducts or carbonyl compounds depending on the substitution patterns. This reactivity highlights the potential of this compound to form new rings by reacting with suitable 1,3-dipoles or other unsaturated systems.

Furthermore, substituted isocyanobenzenes have been employed in more complex cycloaddition scenarios. For instance, 1,4-dichloro-2-isocyanobenzene (B1334106) (DCICB) has been used as a model precursor in on-surface [1+1+1] cycloaddition reactions to synthesize azaradialenes. This process involves the highly selective assembly of three isocyanide units, with the steric hindrance of the chlorine substituents guiding the reaction pathway and controlling the selectivity and orientational order of the products.

Another interesting application involves intramolecular cyclization reactions. For example, 2-[1-azidobenzyl]-1-isocyanobenzene undergoes intramolecular cyclization in the presence of sodium hydride to yield 4-phenylquinazoline. This reaction represents a metal-free approach to complex nitrogenated heterocycles, where both the azide (B81097) and isocyanide functionalities participate in the ring-forming event. The addition of an azide anion to the isocyanide functionality can lead to an azidoimidoyl anion, which can then undergo further cyclization or rearrangement.

Table 2: Selected Cycloaddition Reactions Involving this compound Derivatives

| This compound Derivative | Reaction Type | Co-reactant/Conditions | Product Type | Key Feature | Citation |

| This compound | Cycloaddition | Tetrazines | Cycloadducts or Carbonyl Compounds | Forms new rings based on substitution | |

| 1,4-dichloro-2-isocyanobenzene | [1+1+1] Cycloaddition | On Ag(111) surface | Azaradialenes | On-surface synthesis, steric guidance | |

| 2-[1-azidobenzyl]-1-isocyanobenzene | Intramolecular Cyclization | Sodium Hydride | 4-Phenylquinazoline | Metal-free approach to nitrogen heterocycles |

[2+2] Cycloadditions

[2+2] cycloaddition reactions involve the concerted or stepwise bonding of two unsaturated molecules, each contributing two π-electrons, to form a four-membered ring. While these reactions are a fundamental class of pericyclic reactions, direct, explicitly detailed examples of this compound (C₆H₅NC) reacting as a simple [2+2] cycloaddend with unactivated alkenes or alkynes are less commonly reported in the general literature. However, the principles governing [2+2] cycloadditions provide insights into the potential behavior of isocyanides in such processes.

Concerted vs. Stepwise Mechanistic Pathways (e.g., Diradical Intermediates)

The mechanism of [2+2] cycloadditions can vary significantly depending on the reaction conditions. Thermally induced [2+2] cycloadditions are generally considered symmetry-forbidden by the Woodward-Hoffmann rules, and thus often proceed via stepwise mechanisms involving discrete intermediates. These intermediates can be either zwitterionic or diradical in nature. [Previous search result 6, 8] For instance, enone-alkene [2+2] cycloadditions are known to occur stepwise through diradical intermediates. [Previous search result 6]

In contrast, photochemical [2+2] cycloadditions are often symmetry-allowed and can proceed through a concerted pathway, where bond formation occurs simultaneously in a single step without intermediates. [Previous search result 6] Some specific [2+2] cycloadditions, such as those involving ketenes, are understood to be concerted processes. [Previous search result 22] The formation and nature of intermediates (e.g., zwitterionic) in stepwise pathways can be influenced by the electronic properties of the reactants and the solvent environment. [Previous search result 6]

[3+2] Cycloadditions

[3+2] cycloaddition reactions are a versatile class of reactions that involve the combination of a three-atom component (TAC), often a 1,3-dipole, with a two-atom component (dipolarophile) to form a five-membered ring. Isocyanides, due to their unique electronic structure, can act as components in these reactions. [Previous search result 2]

A notable example involves the silver-assisted [3+2] annulation of nitrones with isocyanides. For instance, 1-bromo-4-isocyanobenzene, a derivative of this compound, reacts with nitrones such as N-benzylideneaniline oxide to yield 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones. This reaction proceeds in good to excellent yields, with silver oxide acting as a catalyst and molecular oxygen as the terminal oxidant. nih.govacs.org

Another significant application is the silver-catalyzed 1,3-dipolar cycloaddition of isocyanides, including this compound itself, with diazo compounds. This reaction pathway leads to the formation of 1,2,3-triazoles. [Previous search result 21]

Higher-Order Cycloaddition Reactions

Higher-order cycloaddition reactions are defined as those involving more than six π-electrons in the formation of larger cyclic systems, such as [6+4], [8+2], or [10+4] cycloadducts. [Previous search result 7, 20] These reactions are particularly valuable for the rapid and efficient synthesis of medium-sized and complex ring structures that are challenging to access through other synthetic routes. [Previous search result 7, 20]

While general discussions on higher-order cycloadditions often focus on conjugated polyenes like tropone, a direct example of a higher-order cycloaddition involving an this compound derivative has been reported. The on-surface synthesis of aza americanelements.comradialenes was achieved via a [1+1+1] cycloaddition of 1,4-dichloro-2-isocyanobenzene. chemistryviews.orgecust.edu.cn This process involves the trimerization of three isocyanide units to form a three-membered carbon ring, which is a higher-order cycloaddition due to the involvement of three distinct molecular fragments. The steric hindrance of the chlorine substituents in 1,4-dichloro-2-isocyanobenzene was found to guide the selectivity and orientational order of the products in this surface-confined reaction. chemistryviews.orgecust.edu.cn

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) provides a modern framework for understanding organic chemical reactivity by focusing on the changes in electron density during a reaction, rather than solely on molecular orbital interactions. [Previous search result 10, 19] MEDT studies employ various quantum chemical tools, such as conceptual Density Functional Theory (DFT) indices, Electron Localization Function (ELF) analysis, and non-covalent interactions, to analyze the molecular electron density and elucidate reaction mechanisms. [Previous search result 19]

MEDT has been extensively applied to study the mechanisms, reactivity, and selectivity (including regioselectivity and stereoselectivity) of various cycloaddition reactions, including [3+2] and higher-order processes. [Previous search result 10, 11, 12, 14, 18, 19] For instance, MEDT studies have revealed that many [3+2] cycloadditions, even if kinetically appearing as one-step processes, can be non-concerted, proceeding through two distinct stages of bond formation. [Previous search result 11, 12] Similarly, for higher-order cycloadditions, MEDT has been instrumental in characterizing non-concerted, two-stage one-step mechanisms, and in explaining observed stereo-, pseudocyclic-, and regioselectivities by analyzing the electron density changes and interactions between reacting centers. [Previous search result 19] These computational insights are crucial for a deeper understanding of the complex bond-forming events in cycloaddition chemistry.

Stereo-, Pseudo-cyclic, and Regioselectivity Determination

The stereochemical and regiochemical outcomes of reactions involving this compound are highly dependent on various factors, including the nature of the reactants, catalysts, and solvent conditions. In multicomponent reactions (MCRs) such as the Passerini and Ugi reactions, the isocyanide carbon attacks an activated carbonyl or imine carbon. acs.org

For instance, in the Passerini reaction, which involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid, the reaction can proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction leading to an α-acyloxy amide. rsc.orgwikipedia.org The stereochemistry-determining step is the attack of the isocyanide on the activated carbonyl carbon to form a nitrilium ion. acs.org In polar solvents, an ionic mechanism involving a protonated carbonyl and a nitrilium ion intermediate has been proposed. wikipedia.org The broad scope of substrates in the Ugi reaction can lead to the formation of diastereomeric mixtures with moderate to low stereoselectivity if chiral components are used. researchgate.net

Regioselectivity is also influenced by electronic and steric effects. For example, in reactions involving pyridine (B92270) N-oxides and isocyanides, the regioselectivity is controlled by a combination of steric and electronic factors in the imidate intermediate. scispace.com Pyridine N-oxides with electron-withdrawing substituents tend to yield a larger proportion of 2,3-disubstituted isomers when reacted with an aryl isocyanide, a trend that may not be solely explained by steric effects. scispace.com

Cycloadditions with Specific Substrates (e.g., Tetrazines)

This compound and other isocyanides are valuable components in cycloaddition reactions, leading to the formation of various heterocyclic structures. rsc.org The unique electronic structure of isocyanides, often exhibiting carbene-like reactivity, allows them to participate in formal cycloaddition reactions. thieme-connect.de

A notable example is the cycloaddition with tetrazines. The isocyano group is a compact bioorthogonal functional group that reacts with tetrazines under physiological conditions. nih.govescholarship.org This reaction is a formal [4+2] Diels-Alder cycloaddition, where the adduct immediately undergoes an irreversible retro Diels-Alder step, releasing nitrogen. nih.gov This characteristic makes the reaction useful for bioconjugation and release applications. escholarship.org

Interestingly, bulky tetrazine substituents can accelerate this cycloaddition. nih.govescholarship.org Computational studies suggest that dispersion forces between the isocyano group and the tetrazine substituents in the transition state contribute to this atypical structure-activity relationship. nih.govescholarship.org Sterically encumbered tetrazines react selectively with isonitriles even in the presence of strained alkenes/alkynes, enabling orthogonal labeling of multiple proteins. nih.govescholarship.org

Isocyanides also participate in [4+1] cycloaddition reactions with diverse electrophilic substrates, including oxadienes, azadienes, and α,β-unsaturated nitro compounds, to yield functionalized pyrroles, imidazoles, and furans, among others. rsc.org For instance, a new method for synthesizing 2-aminobenzofurans involves the formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides. mdpi.com

Other Significant this compound Transformations

This compound's unique reactivity profile enables its participation in a variety of other significant transformations beyond cycloadditions.

α-Addition Reactions of Isocyanides

Isocyanides readily undergo α-addition reactions, which can be formally viewed as insertion reactions of the carbene-like carbon of the isocyano group into σ-bonds. thieme-connect.de This reactivity stems from the unique electronic structure of the isocyano group, which can be represented by a resonance structure exhibiting carbene-like character. thieme-connect.de A wide range of σ-bonds, including O-H, N-H, S-H, P-H, H-H, Si-H, Si-Si, Si-Sn, B-H, B-B, and various carbon-metal bonds, are susceptible to these insertion reactions. thieme-connect.de The Passerini reaction, for example, is an α-addition of a carbonyl component (as an electrophile) and a carboxylate (as a nucleophile) to the isocyanide. rsc.org

Reductive Cyanations of Carbonyl Compounds

While direct reductive cyanations of carbonyl compounds specifically with this compound are not explicitly detailed in the provided search results, the broader context of isocyanide chemistry suggests their potential involvement. Isocyanides can serve as useful carbonyl nitrogen synthons in various transition metal-catalyzed processes. researchgate.net The reactivity of isocyanides can be tuned by coordination to metal centers, altering the electronic distribution of the isocyano moiety and enabling reaction pathways not possible without the metal. researchgate.net Carbonyl compounds are organic compounds containing a carbonyl group (C=O), such as aldehydes and ketones. fishersci.sefishersci.canih.gov

Knoevenagel-Type Condensations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org While isocyanides themselves are not typically the active hydrogen component in classical Knoevenagel condensations, their role in multicomponent reactions and their ability to act as both nucleophiles and electrophiles suggest potential for Knoevenagel-type reactivity when combined with suitable partners. The Knoevenagel condensation commonly employs active hydrogen compounds like diethyl malonate or malonic acid and is catalyzed by weakly basic amines. wikipedia.org

Umpolung Chemistry Applications

Umpolung, or polarity inversion, is a chemical modification of a functional group that reverses its polarity, enabling secondary reactions that would otherwise be impossible. wikipedia.org Isocyanides are highly valuable in umpolung chemistry due to their unique ambivalence, where the carbon atom of the isocyano group can exhibit both nucleophilic and electrophilic character. acs.orgwikipedia.org

The cyanide ion, which shares some electronic characteristics with the isocyano group, is a classic example of umpolung in reactions like the benzoin (B196080) condensation, where a bond is formed between two carbons that are typically electrophilic. wikipedia.org This inherent "chameleonic" behavior of isocyanides allows for the synthesis of complex molecular architectures and opens up new synthetic pathways, particularly in the context of multicomponent reactions. researchgate.netresearchgate.net Researchers are actively developing new processes for polarity inversion, especially for the precise synthesis of pharmaceuticals. uni-leipzig.de

Coordination Chemistry of Isocyanobenzene

Synthesis and Spectroscopic Characterization of Isocyanobenzene Metal Complexes

General Synthetic Methodologies for Transition Metal Isocyanide Complexes

The synthesis of transition metal isocyanide complexes can be achieved through several general methodologies. A straightforward approach involves treating metal halides with the appropriate isocyanide, allowing for facile installation of the ligand. wikipedia.orgscribd.com Alternatively, many metal cyanides can be N-alkylated to yield isocyanide complexes. wikipedia.orgscribd.com

A notable synthetic route involves the reaction of transition metal carbonyl compounds (LnMCO) with lithium bis(trimethylsilyl)amide (Li[Me₃SiNR]), which produces the corresponding isocyanide derivative (LnMCNR). This method offers an advantage by circumventing the need for free isocyanides as reagents. rsc.org Substitution reactions, where existing ligands in a metal complex are replaced by isocyanides while maintaining the metal's oxidation state, are also common. Furthermore, addition reactions can be employed when the metal center is coordinatively unsaturated, leading to an increase in its coordination number upon ligand addition. eolss.net

Formation of Homoleptic and Polymetallic Isocyanide Complexes

Isocyanide ligands readily form both homoleptic and polymetallic complexes due to their linear CNC linkage and small cone angle, which facilitates the preparation of polyisocyanide species. wikipedia.org Homoleptic complexes, containing only isocyanide ligands, are prevalent. Examples include mononuclear cationic homoleptic complexes such as [Cu(CNR)n]⁺ (where n = 3-4) and neutral species of the type [CuX(CNR)n] (where X is a halide or pseudohalide ligand, and n = 2-3). researchgate.net

High coordination numbers are frequently observed in isocyanide complexes, exemplified by the eight-coordinate cation [Nb(CNBu-t)₆I₂]⁺. wikipedia.org The synthesis of homoleptic, eight-coordinate methyl isocyanide complexes of W(IV) and W(V), such as [W(CNMe)₈][OTf]₄, has been achieved through the electrophilic methylation of octacyanotungstate. researchgate.net Polymetallic complexes are also common, with isocyanide ligands capable of bridging two or more metal atoms. Bridging isocyanides consistently adopt a bent geometry. wikipedia.org Dinuclear and trinuclear copper isocyanide complexes have been synthesized and characterized. researchgate.net Furthermore, nickel(I) isocyanide complexes can exist as coordinatively saturated homoleptic compounds or coordinatively unsaturated Ni(I)-halide compounds. chemrxiv.org

Crystallographic Analysis of Complex Structures

X-ray crystallography is a crucial technique for elucidating the precise structures of transition metal isocyanide complexes. This analysis provides detailed insights into bonding characteristics, including the M-C-N angle, which serves as an indicator of the extent of pi-backbonding between the metal and the isocyanide ligand. In electron-rich complexes, this angle typically deviates from 180°. wikipedia.org

For instance, the structure of Fe(tert-BuNC)₅ reveals significant deviations from a 180° C-N-C angle, a characteristic feature of low-valent isocyanide complexes. wikipedia.org Crystallographic studies have confirmed the diastereoselective formation of heterochiral dinuclear aggregates involving isonitrile ligands, where considerable bending of the isonitrile groups has been reported. researchgate.net X-ray diffraction has also been employed to ascertain the molecular structures of various isocyanide complexes, including iron diiron complexes and zinc isocyanide complexes of the type [ZnX₂(CNR)₂]. researchgate.net In some cases, such as an octahedral molybdenum complex, crystallographic data show that the Mo-C distances for isocyanide ligands are approximately 0.15 Å longer than the corresponding bond lengths for carbonyl ligands. researchgate.net The crystal structures of tetrakis(phenyl isocyanide)nickel(0) complexes, [Ni(CNR)₄], have been characterized, showing a slightly distorted tetrahedral coordination around the nickel atom. znaturforsch.com

Infrared (IR) Spectroscopy for νC≡N Band Analysis

Infrared (IR) spectroscopy is a powerful diagnostic tool for analyzing the νC≡N stretching band in isocyanide complexes, providing valuable information about the electronic character and coordination geometry of the complex. The νC≡N band is typically intense and appears in the range of 2165–2110 cm⁻¹ for free isocyanides. wikipedia.org

The position of this band is sensitive to the electronic environment of the metal center. In complexes where the isocyanide (RNC) acts primarily as a sigma donor, the νC≡N band shifts to higher energies compared to the free ligand. An example is [Co(CN-t-Bu)₅]⁺, which exhibits νC≡N bands at 2152 and 2120 cm⁻¹. wikipedia.org Conversely, in electron-rich species, the νC≡N band shifts to lower energies, as seen in Fe₂(CNEt)₉ with bands at 2060, 1920, 1701, and 1652 cm⁻¹. wikipedia.org This red shift (shift to lower energy) is indicative of increased π-backbonding from the metal to the isocyanide ligand. researchgate.netscispace.com For instance, FT-IR analysis of copper(I) isocyanide complexes shows a significant red shift in CN stretching frequencies relative to the free ligands, confirming the presence of π-backbonding interactions. researchgate.net The pattern and intensity of the νCN stretches can also provide insights into the coordination geometry of the complex. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of transition metal isocyanide complexes, offering detailed information about their molecular structures and reaction mechanisms. nsf.govacs.org Both 1D (e.g., ¹H, ¹³C{¹H}) and 2D (e.g., ¹H,¹H-COSY, ¹H,¹³C-HMQC/HSQC, ¹H,¹³C-HMBC) NMR techniques are routinely employed for characterization. researchgate.net

A key application of NMR in this field is the analysis of the ¹³C NMR chemical shift of the terminal isocyanide carbon (Ciso). This chemical shift is highly informative regarding the magnitude of metal-to-ligand π-backbonding. escholarship.org Isocyanide ligands are also detectable by ¹H NMR spectroscopy, providing additional structural details. escholarship.org Furthermore, NMR spectroscopy can be used to monitor the formation and transformation of complexes. researchgate.net Studies involving metal nuclides, such as ¹¹⁹Sn NMR, can correlate chemical shift variations with changes around the metal atom, reflecting its electronic environment. academie-sciences.fr The spin-orbit contribution to the NMR shielding constant of a ligand atom has been shown to correlate with the d and p character of the metal in the metal-ligand bond and the covalence of that bond. acs.org

Reactivity and Catalytic Applications of this compound Complexes

This compound complexes exhibit diverse reactivity, making them valuable in various chemical transformations, particularly in organic synthesis and catalysis. Isocyanides, due to their dual electrophilic/nucleophilic reactivity at the carbon atom, are powerful multi-functional reagents. researchgate.net

This compound serves as a crucial building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its reactivity enables participation in nucleophilic additions and cycloadditions. Isocyanide ligands, upon coordination to a transition metal center, can be activated towards nucleophilic addition. mdpi.com This activation is exploited in reactions like the insertion of isocyanides into metal-element bonds, which provides a valuable route for synthesizing fine chemicals containing nitrogen functionalities. mdpi.com

In catalysis, isocyanide complexes have shown significant utility. For instance, nickel(I) isocyanide complexes have proven to be efficient catalysts in various cross-coupling reactions, including Kumada, Suzuki-Miyaura, and Buchwald-Hartwig reactions. chemrxiv.org Isocyanides are also widely used in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are highly efficient for constructing complex molecular scaffolds. researchgate.netsmolecule.com Palladium complexes are frequently employed as catalysts in reactions involving isonitriles, often proceeding through an insertion mechanism into a palladium-carbon bond. nih.gov

Protonation and Redox Chemistry

The electronic properties of isocyanides, being generally more basic donor ligands than carbon monoxide, render their metal complexes susceptible to both protonation and oxidation-reduction (redox) reactions. wikipedia.org

Protonation: Isocyanide complexes are readily protonated. For example, Fe(tBuNC)₅ is easily protonated, unlike its carbonyl counterpart, Fe(CO)₅, which does not react with H⁺. wikipedia.org In some electron-rich isocyanide complexes, protonation occurs at the nitrogen atom, leading to the formation of aminocarbyne complexes. wikipedia.org Protonation can also be a useful strategy for separating isocyanide complexes. researchgate.net

Redox Chemistry: Isocyanide complexes exhibit more reversible redox behavior compared to metal carbonyls. This is attributed to the ability of isocyanides to act as both electron acceptors and donors. wikipedia.org A notable illustration of this reversible redox chemistry is the isolation of the homoleptic vanadium hexaisocyanide complex, [V(CNC₆H₃-2,6-Me₂)₆]ⁿ, in three distinct oxidation states: n = -1, 0, and +1. wikipedia.org This versatility in redox behavior highlights the broad range of oxidation states that isocyanides can stabilize in coordination complexes. scribd.com

Role in Homogeneous and Heterogeneous Catalysis

This compound and its derivatives serve as crucial building blocks and ligands in various catalytic processes. Its unique electronic structure allows the central carbon atom to act as both a nucleophile and an electrophile, facilitating participation in a broad spectrum of reactions researchgate.net.

Homogeneous Catalysis: In homogeneous catalysis, this compound is extensively utilized in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are instrumental for the synthesis of complex organic molecules researchgate.net. It also undergoes cycloaddition reactions, including those with tetrazines researchgate.net.

Transition metal catalysis frequently employs this compound:

Copper-Catalyzed Reactions: this compound has demonstrated superior compatibility in copper-catalyzed polyheterocycle assembly compared to other isocyanides like benzyl (B1604629) isocyanide . It is specifically applied in copper-catalyzed annulation reactions for the synthesis of indeno[1,2-c]isoquinolinone derivatives uj.edu.pl, acs.org.

Palladium-Catalyzed Reactions: A notable application includes palladium-catalyzed cyclocoupling reactions of 2-halobiaryls with isocyanides. This process leads to the formation of fluorenone imine derivatives through the cleavage of carbon-hydrogen bonds acs.org.

Gold(I) Complexes: Derivatives of this compound, such as 4-chloro-2-iodo-1-isocyanobenzene, have been used to form gold(I) compounds, which are relevant in homogeneous gold catalysis mdpi.com.

Heterogeneous Catalysis: this compound also plays a role in heterogeneous catalytic systems. For instance, 2-isocyanobenzene has been involved in radical cyclization reactions with aryl sulfonyl chloride under visible light irradiation. This reaction, catalyzed by Eosin-Y, a heterogeneous photocatalyst, yields 6-aryl substituted phenanthridine (B189435) compounds rsc.org. Furthermore, isonitrile molecules, including this compound, can self-assemble onto the surface of ruthenium (Ru) colloids, forming Ru=C=N− interfacial bonds, which are relevant in the preparation of RuCNBH nanoparticles for catalytic applications researchgate.net, science.gov.

Studies on Metalloprotein Interactions and Enzyme Inhibition

This compound holds significant importance in biochemical research, particularly in elucidating enzyme inhibition mechanisms and understanding metalloprotein interactions , smolecule.com.

Enzyme Inhibition: A key area of study involves its interaction with cytochrome P450 enzymes, which are crucial components of the monooxygenase system involved in drug metabolism and detoxification pathways , smolecule.com, usbio.net, chemicalbook.com, cymitquimica.com. This compound inhibits the activity of cytochrome P450 by binding to its active site, thereby preventing the enzyme from catalyzing its typical reactions . This specific binding interaction is fundamental to understanding the inhibitory mechanisms of various drugs and other compounds . Beyond direct inhibition, this compound can also influence cellular processes by modulating transcription factors involved in the regulation of detoxification genes, leading to changes in gene expression .

Metalloprotein Interactions: Studies on the interaction of this compound derivatives with metalloproteins highlight their potential as ligands , smolecule.com. Despite being lipophilic, isocyanides possess a large dipole moment, which facilitates favorable interactions within protein binding pockets and enhances their binding to charged metalloproteins researchgate.net. The varying affinities of this compound derivatives for different metalloproteins, often characterized by binding constants (Kd values), underscore their relevance in drug metabolism and toxicology research smolecule.com.

Theoretical and Computational Studies of Isocyanobenzene

Electronic Structure Calculations

Theoretical and computational chemistry offers powerful tools to investigate the intrinsic properties of molecules like isocyanobenzene. These methods allow for the detailed examination of electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science for studying the electronic structure of many-body systems. wikipedia.org DFT is valued for its balance of computational cost and accuracy, making it suitable for a range of applications, from predicting molecular properties to elucidating reaction mechanisms. wikipedia.orgthieme-connect.com

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the structure with the lowest possible energy. atomistica.online This optimized geometry is crucial as it represents the molecule's most probable conformation and serves as the foundation for further calculations, such as vibrational frequency analysis. atomistica.online

For this compound and its derivatives, DFT calculations can predict key structural parameters. For instance, in a computational model of 1-(butan-2-yl)-4-isocyanobenzene, DFT has been used to estimate a bond angle of 120° between the C1 (sec-butyl) and C4 (isocyanide) carbons of the benzene (B151609) ring, which is consistent with the sp² hybridization of aromatic carbons. The process of geometry optimization involves an iterative adjustment of atomic positions to minimize the total energy of the molecule until a stable configuration, or local minimum, is reached. atomistica.online

Following geometry optimization, vibrational frequency calculations are often performed. These calculations can confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provide theoretical vibrational spectra that can be compared with experimental data. faccts.de DFT methods, particularly when paired with appropriate basis sets and dispersion corrections, have shown good performance in predicting structural and ro-vibrational spectroscopic properties. researchgate.net For example, the vibrational spectrum of this compound has been studied computationally to understand its interactions in different solvent environments.

Table 1: Predicted Structural Parameters for an this compound Derivative

| Parameter | Predicted Value |

| C1-C4-C7 Bond Angle | 120° |

| C-N≡C Bond Length | 1.16 Å |

| Dihedral Angle (NC-C1-C4) | 90° |

This table is based on computational models of 1-(butan-2-yl)-4-isocyanobenzene.

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the localization of electrons in a molecule. wikipedia.orglabinsights.nl It provides a chemically intuitive picture of electron distribution, helping to identify core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization. wikipedia.org

ELF analysis is valuable for understanding the nature of chemical bonding. labinsights.nldiva-portal.org For instance, in a study of a gold(I) complex containing an this compound derivative, [AuCl(CNC6H3-4-Cl-2-I)], DFT calculations, including ELF analysis, were used to investigate the noncovalent interactions that determine the crystal structure. preprints.org The analysis helped to verify the roles of aurophilic (Au···Au) and π-holeCN···Cl interactions in the solid state. preprints.orgdntb.gov.ua By examining the topology of the electron density, ELF can provide insights into the strength and nature of such interactions. diva-portal.org

Coupled Cluster (CCSD(T)) Level Calculations

Coupled Cluster (CC) theory is a high-level, post-Hartree-Fock ab initio method known for its accuracy in describing electron correlation. pyscf.orgmaplesoft.com The CCSD(T) method, which includes single and double excitations (CCSD) along with a perturbative treatment of triple excitations (T), is often referred to as the "gold standard" of quantum chemistry for its ability to produce highly reliable energies for well-behaved, single-reference molecules. pyscf.orggoogle.com

While computationally more demanding than DFT, CCSD(T) calculations provide benchmark-quality data for molecular properties. psicode.org For this compound, geometry optimizations at the CCSD(T) level have been performed to obtain highly accurate estimates of its equilibrium structure. researchgate.net These calculations are crucial for refining molecular structures and can be used to correct rotational constants in spectroscopic studies. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states, thereby gaining a deeper understanding of the reaction mechanism. smu.edumdpi.com

For reactions involving this compound, computational methods can shed light on its reactivity. For example, DFT studies have been used to explore the mechanism of palladium-catalyzed isocyanide synthesis, revealing that the catalyst lowers the activation energy for C≡N bond formation. Similarly, computational studies have been employed to understand the mechanism of urethane (B1682113) formation from the reaction of isocyanates with alcohols, proposing a detailed, multi-step pathway. mdpi.com These computational investigations can reveal short-lived intermediates and transition states that are difficult or impossible to observe experimentally, providing a molecular-level view of the reaction process. mdpi.com The insights gained from such studies are crucial for optimizing reaction conditions and designing new catalysts and chemical transformations. mdpi.commdpi.com

Characterization of Transition States and Intermediates

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in identifying and characterizing the high-energy, transient structures that govern chemical reactions.

Transition States: A transition state represents the highest energy point along a reaction coordinate, a fleeting arrangement of atoms at the peak of the energy barrier between reactants and products. numberanalytics.com For reactions involving this compound, such as its catalytic conversion to cyanobenzene, computational models can pinpoint the geometry and energy of these critical structures. For instance, in the reaction of this compound with the NCN⁻ anion, a transition state with a relatively small energy barrier of 3.25 kcal/mol has been calculated, leading to the formation of an intermediate. researchgate.net DFT calculations are also used to model the transition states in cycloaddition reactions and have shown that parameters like the leaving group's pKa can influence the energy profile. nih.gov To confirm that a calculated geometry is a true transition state, a frequency analysis is performed to ensure the structure corresponds to a saddle point on the potential energy surface, characterized by having exactly one imaginary frequency. scm.com

Intermediates: Intermediates are more stable, albeit often short-lived, molecules formed during a multi-step reaction. In the catalytic conversion of this compound to cyanobenzene, a series of highly stable reactive intermediates have been identified and characterized computationally. researchgate.net One such intermediate, phenyl-NCNCN⁻, is formed in a highly exothermic step after surmounting the initial transition state. researchgate.net In multicomponent reactions, zwitterionic intermediates generated from the reaction of isocyanides with other reagents (like dialkyl acetylenedicarboxylates) have been proposed and studied. researchgate.net The stability and structure of these intermediates, such as the cis-IN and trans-IN carbenoid intermediates, are crucial for the subsequent steps of the reaction. rsc.orgrsc.org

The table below summarizes key computed parameters for a transition state in an isocyanide reaction.

| Parameter | Description | Value |

| Reaction | This compound + NCN⁻ | N/A |

| Energy Barrier | Activation energy to reach the transition state | 3.25 kcal/mol researchgate.net |

| Nature | Saddle point on the potential energy surface | 1 Imaginary Frequency scm.com |

Energy Profile and Reaction Pathway Mapping

Mapping the energy profile of a reaction provides a comprehensive view of the entire chemical transformation, from reactants to products, including all transition states and intermediates.

This mapping is achieved by calculating the potential energy surface (PES) for the reaction. For the conversion of this compound to cyanobenzene catalyzed by the NCN⁻ anion, the reaction pathway has been explicitly computed. researchgate.net The process begins with the formation of a prereaction complex, followed by a small barrier to form the initial intermediate, phenyl-NCNCN⁻, in a step that is highly exothermic by -106.52 kcal/mol. researchgate.net

In multicomponent reactions involving isocyanides, DFT studies have detailed the energy profiles of domino processes. rsc.orgrsc.org For example, the reaction of methyl isocyanide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and acetone (B3395972) involves two main stages:

Intermediate Formation: The initial nucleophilic attack of the isocyanide on DMAD is the rate-determining step, with a calculated activation Gibbs free energy of 29.3 kcal/mol. rsc.org This leads to a trans intermediate (trans-IN), which then isomerizes to the more stable cis intermediate (cis-IN). rsc.org

Cycloaddition: The cis-IN intermediate then reacts with acetone. This subsequent step has a much lower activation energy, ensuring that once the intermediate is formed, it is rapidly and irreversibly consumed to form the final product. rsc.org

The following table outlines the energy changes for a model domino reaction involving an isocyanide.

| Reaction Step | Species Involved | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

| 1. Nucleophilic Attack | Methyl Isocyanide + DMAD | +7.2 (for trans-IN) rsc.org | 29.3 rsc.org |

| 2. Isomerization | trans-IN → cis-IN | -2.4 (relative to trans-IN) rsc.org | N/A |

| 3. Cycloaddition | cis-IN + Acetone | Strongly Exergonic rsc.org | Lower than Step 1 rsc.org |

Quantum Chemical Calculations for Rate Coefficient Prediction

Quantum chemical calculations are not only qualitative but can also provide quantitative predictions of reaction rates. By combining high-level electronic structure theory with theoretical kinetics models like Transition State Theory (TST), rate coefficients can be calculated.

For instance, studies on the atmospheric chemistry of isocyanides have used this approach. For the reaction of methyl isocyanide (CH₃NC) with the hydroxyl (OH) radical, quantum chemistry calculations predicted a rate coefficient of 4.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org This theoretical value supports experimental findings and confirms that the reaction proceeds primarily via electrophilic addition to the isocyanide carbon. acs.org The calculations also showed that reactions of methyl isocyanide with other atmospheric oxidants like ozone (O₃) and the nitrate (B79036) radical (NO₃) are significantly slower. acs.org

The methodology often involves:

High-Level Energy Calculations: Determining the energies of reactants, transition states, and products using accurate methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). acs.orgcopernicus.org

Kinetic Modeling: Using the calculated energies and molecular properties (like vibrational frequencies) as input for a master equation or RRKM (Rice–Ramsperger–Kassel–Marcus) model to compute the temperature and pressure-dependent rate coefficients. acs.org

These predictive capabilities are vital for fields like atmospheric chemistry, where experimental measurements can be challenging, and for process optimization in industrial chemistry. acs.orgethz.ch

Molecular Electron Density Theory (MEDT) in Cycloaddition Analysis

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital (FMO) theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of organic reactions. researchgate.netrsc.org

This theory has been successfully applied to analyze reactions involving this compound and other isocyanides, particularly cycloadditions. In the context of the multicomponent reaction between an isocyanide, dimethyl acetylenedicarboxylate (DMAD), and a carbonyl compound, MEDT was used to study the high reactivity of the intermediate formed. rsc.orgrsc.org

Key findings from MEDT analysis include:

Nucleophilic Character: The analysis of the electron density of the carbenoid intermediate (cis-IN) revealed its strong nucleophilic character, which is responsible for its high reactivity towards the electrophilic carbonyl carbon. researchgate.netrsc.org The high reactivity is attributed to the carbenoid nature of an sp² hybridized carbon rather than a negative charge on a carbanionic center. rsc.org

Reaction Mechanism: Bonding Evolution Theory (BET), a tool within MEDT, helps to characterize the precise mechanism of bond formation. For the cycloaddition of the carbenoid intermediate to acetone, BET analysis characterized the mechanism as a [2n + 2n] cycloaddition, refuting a previously proposed 1,3-dipolar cycloaddition mechanism. rsc.org

Reactivity Rationalization: MEDT provides a framework for rationalizing chemo-, regio-, and stereoselectivities in reactions by analyzing the changes in electron density along the reaction path. researchgate.net

Intermolecular Interactions and Non-Covalent Bonds

This compound participates in a variety of non-covalent interactions that are crucial for determining its behavior in condensed phases and its role in supramolecular chemistry and materials science. mdpi.com

π-Hole Interactions Involving Isocyanide Group

A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework, such as the triple bond of the isocyanide group. mdpi.com This positive region can interact favorably with electron-rich sites (nucleophiles).

Nature of the Interaction: For the isocyanide group (-N≡C), a region of positive electrostatic potential (the π-hole) exists on the extension of the C≡N bond, centered on the carbon atom. acs.orgnih.gov This allows the isocyanide carbon to act as a π-hole donor. nih.govresearcher.life

Interaction Partners: These π-hole interactions can occur with various lone pair donors. In a gold(I) complex containing 4-chloro-2-iodo-1-isocyanobenzene, a rare π-hole(CN)···Cl interaction was identified between the isocyanide carbon of one molecule and the chloride ligand of a neighboring molecule. mdpi.comresearchgate.net

Metal Complexes: When isocyanides are coordinated to a metal, both the carbon and nitrogen atoms can act as π-hole acceptors. acs.org More significantly, the ligated isocyano group can act as a π-hole donor, interacting with the metal center of an adjacent complex. This has been observed in platinum(II) and palladium(II) complexes, where a π-hole(isocyano group)···d(z²) [M(II)] interaction forms between the electrophilic isocyanide carbon and the nucleophilic d(z²) orbital of the metal. nih.govresearcher.lifemdpi.comsemanticscholar.org This represents a novel interaction where a positively charged metal center acts as the nucleophile. nih.govresearcher.life

Structural Importance: These interactions can be structure-determining. In the crystal structure of [AuCl(CNC₆H₃-4-Cl-2-I)], the π-hole(CN)···Cl interactions work in concert with aurophilic forces to create a 2D ladder-type architecture. mdpi.comresearchgate.net

Aurophilic Interactions in Gold Complexes

Aurophilic interactions are weak, attractive forces between closed-shell gold(I) centers. fresnostate.edu These interactions, with energies comparable to hydrogen bonds (around 5-10 kcal/mol), are a consequence of relativistic and correlation effects and play a pivotal role in the structure and photophysical properties of gold(I) complexes containing this compound ligands. fresnostate.eduub.edu

Structural Influence: Aurophilic interactions dictate the self-assembly and molecular packing of gold(I) isocyanide complexes in the solid state. mdpi.com They cause linear molecules to aggregate into dimers, chains, or more complex networks, with Au···Au distances significantly shorter than the sum of their van der Waals radii (typically < 3.6 Å). fresnostate.edumdpi.comacs.org For example, in a cationic three-coordinate gold(I) complex, aurophilic interactions with a Au···Au distance of 3.216 Å lead to the formation of supramolecular dimers. mdpi.com

Energy of Interaction: The strength of these interactions can be estimated computationally. For the aforementioned cationic gold(I) complex, the energy of the aurophilic interaction was calculated to be 6.3 kcal/mol. mdpi.com

Synergy with Other Interactions: Aurophilic interactions often coexist and act synergistically with other non-covalent forces. In the complex [AuCl(CNC₆H₃-4-Cl-2-I)], aurophilic Au···Au contacts (distance 3.3050 Å) and π-hole(CN)···Cl interactions are complementary, collectively determining the crystal packing. mdpi.comresearchgate.net

Functional Properties: These interactions are not merely structural curiosities; they significantly influence the material's properties. The luminescence of gold(I) isocyanide complexes is highly dependent on the state of aggregation and the presence of aurophilic interactions. fresnostate.edu The formation or disruption of aurophilic contacts through external stimuli, such as grinding, can lead to changes in emission color, a phenomenon known as mechanochromism. acs.orgrsc.org

The table below provides typical distances for aurophilic interactions in this compound-containing gold complexes.

| Complex Type | Interacting Centers | Interaction Distance (Å) | Reference |

| Cationic Three-Coordinate Gold(I) | Au(I)···Au(I) | 3.216 | mdpi.com |

| [AuCl(CNC₆H₃-4-Cl-2-I)] | Au(I)···Au(I) | 3.3050 | mdpi.comresearchgate.net |

| (n-BuNC)AuICN | Au(I)···Au(I) | 3.3233 | fresnostate.edu |

| Mechanochromic CF₃–CN complex (ground form) | Au(I)···Au(I) | 3.119 or 3.281 | acs.org |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. up.ac.za This analysis identifies critical points in the electron density, notably bond critical points (BCPs), which signify the existence of a bonding interaction between atoms. up.ac.za

While a dedicated QTAIM analysis for the parent this compound molecule is not extensively detailed in the reviewed literature, studies on its derivatives provide significant insights. For instance, in a gold(I) complex of 4-chloro-2-iodo-1-isocyanobenzene, QTAIM analysis was instrumental in verifying the nature of noncovalent interactions. researchgate.net The analysis revealed the presence of bond critical points and bond paths for intermolecular contacts, such as I···I interactions, confirming their character as halogen bonds. researchgate.net Such analyses help to characterize weak interactions, including π-hole interactions involving the isocyanide group, which are crucial for understanding crystal packing and self-assembly. researchgate.net The parameters derived from QTAIM, like electron density (ρ) and its Laplacian (∇²ρ) at the BCP, provide quantitative measures of the strength and nature of these interactions. up.ac.za In general, QTAIM studies on related systems demonstrate its utility in elucidating the subtle electronic effects and noncovalent forces governed by the isocyano functional group. researchgate.net

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components. This allows for a quantitative understanding of the nature of chemical bonds and intermolecular forces. illinois.edu The interaction energy is typically broken down into terms such as electrostatic interaction (ΔVelstat), Pauli repulsion (ΔEPauli), and orbital interaction (ΔEoi). scm.com

EDA has been applied to understand the bonding between this compound ligands and metal surfaces. In a study of this compound self-assembled on ruthenium colloids, EDA was used to quantitatively analyze the different contributions to the interaction energy. science.gov This analysis provides insight into the formation of the Ru=C=N- interfacial bonds. science.gov Similarly, EDA is valuable in studying organometallic complexes involving isonitrile ligands, helping to elucidate the nature of the metal-ligand bond by separating the contributions of electrostatic attraction, steric repulsion, and covalent orbital interactions. amazonaws.com These analyses reveal the relative importance of σ-donation from the isonitrile to the metal and π-back-donation from the metal to the isonitrile, which are fundamental to the stability and reactivity of such complexes.

The typical components of an Energy Decomposition Analysis are summarized in the table below. loading

Spectroscopic Parameter Prediction and Interpretation

Computational methods are essential for predicting and interpreting the spectroscopic parameters of this compound, providing data that aids in the analysis of experimental spectra and offers insights into molecular properties.

Prediction of Infrared Frequencies (νC≡N)

The stretching vibration of the isocyanide group (νC≡N) is a prominent feature in the infrared spectrum of this compound. Experimental FTIR measurements of this compound as a monomeric ligand on ruthenium colloids show this stretching vibration at 2119 cm⁻¹. science.gov

Computational chemistry can predict vibrational frequencies, though the accuracy depends on the level of theory and basis set used. For phenyl isocyanide, calculations at the B3LYP/6-311+G(2d,p) level have been used to predict its fundamental frequencies. nih.gov While this study focused on lower energy modes, it highlights the methods used. The two lowest-energy excited vibrational states were identified as the out-of-plane bend of the isocyanide group (ν₂₂) at 141 cm⁻¹ and the in-plane bend (ν₃₃) at 155 cm⁻¹. nih.gov The νC≡N frequency is known to be sensitive to the molecule's electronic environment. Studies on related nitrile-substituted anions show that the degree of electron localization significantly affects the ν(C≡N) frequency, which can therefore be used as a probe for electronic structure. science.gov

The table below lists computationally predicted vibrational frequencies for this compound. loading

Prediction of Rotational Zeeman Effect Parameters